Trigonelline

説明

特性

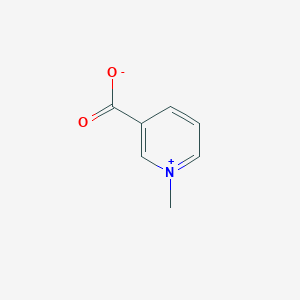

IUPAC Name |

1-methylpyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNNZCOKKKDOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60388-20-7 (tosylate), 6138-41-6 (chloride) | |

| Record name | Trigonelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026230 | |

| Record name | Trigonelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trigonelline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Prisms, aqueous, from alcohol + water | |

CAS No. |

535-83-1 | |

| Record name | Trigonelline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trigonelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trigonelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyridinio-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGONELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NQ9N60I00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIGONELLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trigonelline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Colorless prisms. MP: 218 °C (decomposes). Very soluble in water. Soluble in alcohol; nearly insoluble in ether, benzene, and chloroform /Trigonelline anhydrous/ | |

| Record name | TRIGONELLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Biosynthetic Pathway of Trigonelline in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline, a pyridine alkaloid derived from nicotinic acid, is a physiologically active compound in many plant species, implicated in stress response, cell cycle regulation, and as a potential human health-promoting agent. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants. It details the enzymatic conversion of nicotinic acid to this compound, presents quantitative data on enzyme kinetics, outlines comprehensive experimental protocols for enzyme purification and activity assays, and illustrates the key pathways and workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers in phytochemistry, drug discovery, and plant biology.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a remarkably direct pathway, consisting of a single enzymatic step. The core of this pathway is the N-methylation of nicotinic acid (also known as niacin or Vitamin B3).

The reaction is catalyzed by the enzyme S-adenosyl-L-methionine:nicotinate N-methyltransferase (EC 2.1.1.7) , commonly referred to as This compound synthase . This enzyme facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM) , to the nitrogen atom of the pyridine ring of nicotinic acid. This process yields this compound (N-methylnicotinate) and S-adenosyl-L-homocysteine (SAH) as a by-product.

The precursor for this pathway, nicotinic acid, is not synthesized de novo specifically for this compound production. Instead, it is primarily supplied by the pyridine nucleotide cycle , which is involved in the salvage and recycling of nicotinamide adenine dinucleotide (NAD). When nicotinic acid is in excess of the requirements for NAD synthesis, it can be shunted towards this compound formation. This suggests a role for this compound biosynthesis in the detoxification of excess nicotinic acid.

Quantitative Data on this compound Synthase

The enzymatic properties of this compound synthase have been characterized in several plant species. The following table summarizes key quantitative data from the purification and characterization of the enzyme from soybean (Glycine max L.) leaves.

| Parameter | Value | Plant Species | Reference |

| Enzyme | S-adenosyl-L-methionine:nicotinate N-methyltransferase | Glycine max L. (Soybean) | |

| EC Number | 2.1.1.7 | Glycine max L. (Soybean) | |

| Native Molecular Mass | ~85 kDa | Glycine max L. (Soybean) | |

| Subunit Molecular Mass | 41.5 kDa (suggesting a homodimer) | Glycine max L. (Soybean) | |

| Optimal pH | 6.5 | Glycine max L. (Soybean) | |

| Optimal Temperature | 40 - 45 °C | Glycine max L. (Soybean) | |

| Km for Nicotinic Acid | 12.5 µM | Glycine max L. (Soybean) | |

| Km for SAM | 31 µM | Glycine max L. (Soybean) |

Detailed Experimental Protocols

Purification of this compound Synthase from Soybean Leaves

This protocol is based on the methodology described for the purification of S-adenosyl-L-methionine:nicotinate N-methyltransferase from soybean (Glycine max L.) leaves.

Materials:

-

Fresh, young soybean leaves

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM dithiothreitol (DTT), 1 mM EDTA, 10% (v/v) glycerol, 1 mM phenylmethylsulfonyl fluoride (PMSF)

-

Quartz sand

-

Ammonium sulfate

-

Dialysis Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM DTT, 10% (v/v) glycerol

-

DEAE-Sepharose column

-

Adenosine-agarose affinity column

-

Hydroxyapatite column

-

Sephacryl S-200 gel filtration column

-

Bradford reagent for protein quantification

Procedure:

-

Crude Extract Preparation:

-

Harvest and wash young soybean leaves.

-

Homogenize the leaves in a pre-chilled mortar and pestle with liquid nitrogen and quartz sand.

-

Resuspend the resulting powder in ice-cold extraction buffer.

-

Filter the homogenate through four layers of cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to achieve 45% saturation while stirring on ice.

-

After 30 minutes of stirring, centrifuge at 15,000 x g for 20 minutes.

-

Discard the pellet and add more ammonium sulfate to the supernatant to reach 60% saturation.

-

Stir for 30 minutes and centrifuge as before.

-

Resuspend the pellet in a minimal volume of dialysis buffer.

-

-

Chromatographic Steps:

-

DEAE-Sepharose Chromatography:

-

Dialyze the resuspended pellet against the dialysis buffer overnight.

-

Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with dialysis buffer.

-

Wash the column with the same buffer and elute the enzyme with a linear gradient of 0-0.5 M NaCl in dialysis buffer.

-

Collect fractions and assay for this compound synthase activity. Pool the active fractions.

-

-

Adenosine-Agarose Affinity Chromatography:

-

Load the pooled active fractions onto an adenosine-agarose column.

-

Wash the column extensively with dialysis buffer containing 0.2 M NaCl.

-

Elute the bound enzyme with dialysis buffer containing 1 M NaCl.

-

Collect fractions and assay for activity.

-

-

Hydroxyapatite Chromatography:

-

Dialyze the active fractions against a low phosphate buffer.

-

Load the sample onto a hydroxyapatite column.

-

Elute with a linear gradient of potassium phosphate buffer.

-

Pool the active fractions.

-

-

Gel Filtration:

-

Concentrate the active fractions and load onto a Sephacryl S-200 gel filtration column equilibrated with dialysis buffer containing 0.1 M NaCl.

-

Elute with the same buffer and collect fractions. The purified enzyme will be in the active fractions.

-

-

-

Enzyme Purity and Storage:

-

Assess the purity of the final enzyme preparation by SDS-PAGE.

-

Store the purified enzyme at -80°C in the presence of 20% glycerol for stability.

-

This compound Synthase Activity Assay

This assay is a radiometric method to measure the incorporation of a radiolabeled methyl group from SAM into nicotinic acid.

Materials:

-

Purified enzyme preparation

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5)

-

Nicotinic acid solution (1 mM)

-

S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µL of assay buffer

-

10 µL of 1 mM nicotinic acid

-

10 µL of purified enzyme solution

-

10 µL of [¹⁴C]SAM (specific activity ~50 mCi/mmol)

-

-

Prepare a control reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 40°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding 50 µL of 10% TCA.

-

Centrifuge to pellet the precipitated protein.

-

Apply the supernatant to a Dowex 50-X8 (H⁺ form) cation-exchange column (200-400 mesh).

-

Wash the column with deionized water to remove unreacted [¹⁴C]SAM.

-

Elute the [¹⁴C]this compound product with 5 M NH₄OH.

-

-

Quantification:

-

Collect the eluate in a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of [¹⁴C]this compound formed per unit time per milligram of protein.

-

Signaling Pathways and Experimental Workflows

Connection to the Pyridine Nucleotide Cycle

The biosynthesis of this compound is intricately linked to the pyridine nucleotide cycle, which salvages NAD. This cycle provides the necessary precursor, nicotinic acid.

Experimental Workflow: Cloning and Characterization of a this compound Synthase Gene

The identification and characterization of the gene encoding this compound synthase is crucial for understanding its regulation and for potential biotechnological applications.

Regulation and Physiological Significance

The biosynthesis of this compound is not constitutive and appears to be regulated by developmental and environmental cues. For instance, the expression of this compound synthase genes and the accumulation of this compound have been observed to increase in response to drought stress, suggesting a role for this compound as an osmoprotectant. The pathway's connection to the pyridine nucleotide cycle also points to a regulatory role in maintaining nicotinamide homeostasis and preventing the toxic effects of excess nicotinic acid. Further research into the transcriptional regulation of this compound synthase genes will provide a more complete understanding of its role in plant physiology.

Conclusion

The biosynthetic pathway of this compound in plants is a simple yet elegant mechanism for the conversion of excess nicotinic acid into a multi-functional alkaloid. The key enzyme, nicotinate N-methyltransferase, has been characterized in some species, providing valuable quantitative data for further research. The detailed protocols and workflows presented in this guide offer a practical framework for scientists aiming to investigate this pathway. A deeper understanding of this compound biosynthesis holds promise for the development of stress-tolerant crops and for the exploitation of this compound in the pharmaceutical and nutraceutical industries.

The Neuroprotective Mechanisms of Trigonelline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted neuroprotective mechanisms of trigonelline, a naturally occurring alkaloid found in coffee beans, fenugreek seeds, and other plants. Emerging evidence highlights its potential as a therapeutic agent for a range of neurodegenerative disorders. This document provides a comprehensive overview of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, anti-apoptotic, and pro-survival signaling pathways. It has demonstrated efficacy in various preclinical models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke.

Anti-Inflammatory Effects

This compound mitigates neuroinflammation by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines. A primary mechanism involves the inhibition of the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappaB (NF-κB) signaling pathway. By suppressing this pathway, this compound decreases the expression and release of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the brain.[1][2]

Antioxidant Properties and Nrf2 Modulation

The alkaloid enhances the endogenous antioxidant defense system. While some studies suggest this compound can interfere with the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) under certain conditions,[3] other evidence points towards its ability to increase the levels of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione (GSH), while reducing levels of Malondialdehyde (MDA), a marker of lipid peroxidation.[4][5][6][7]

Anti-Apoptotic Activity

This compound promotes neuronal survival by inhibiting apoptosis. It has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the activation of caspases, key executioners of apoptosis.

Activation of Pro-Survival Signaling Pathways

A crucial aspect of this compound's neuroprotective action is its ability to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][8] This pathway is central to promoting cell survival, growth, and proliferation. Activation of Akt by this compound leads to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.

Enhancement of Neurotrophic Factor Signaling

This compound has been shown to restore levels of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[9][10] By increasing BDNF levels, this compound may support neuronal health and function, and promote the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB).

Mitochondrial Protection

This compound helps to preserve mitochondrial function, a critical factor in neuronal health. It has been shown to improve mitochondrial membrane potential, which is essential for ATP production and the prevention of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various neuroprotective markers as reported in preclinical studies.

Table 1: Effects of this compound on Inflammatory Markers

| Model System | Treatment | Marker | Result | Reference |

| Lipopolysaccharide (LPS)-induced cognitive impairment in mice | 50 and 100 mg/kg po | Hippocampal and Cortical TNF-α | Significant decrease | [9] |

| LPS-induced cognitive impairment in mice | 50 and 100 mg/kg po | Hippocampal and Cortical IL-6 | Significant decrease | [9] |

| Senescence-accelerated mouse prone 8 (SAMP8) | 5 mg/kg/day oral administration for 30 days | Hippocampal TNF-α | Significant reduction (Δmean = 16.07; P < 0.001) | [1] |

| Senescence-accelerated mouse prone 8 (SAMP8) | 5 mg/kg/day oral administration for 30 days | Hippocampal IL-6 | Significant reduction (Δmean = 20.58; P < 0.01) | [1] |

| LPS-challenged rats | 20, 40, or 80 mg/kg/day p.o. | Hippocampal TNF-α | Dose-dependent depression |

Table 2: Effects of this compound on Oxidative Stress Markers

| Model System | Treatment | Marker | Result | Reference |

| D-galactose-induced cognitive impairment in mice | 50 and 100 mg/kg | Oxidative damage | Reversed | [5][11] |

| Ischemic stroke in rats | 100 mg/kg i.p. | Brain Nitrite and MDA levels | Reduced | [4][6] |

| Ischemic stroke in rats | 100 mg/kg i.p. | Brain GSH levels | Potentiated | [6] |

| LPS-induced cognitive impairment in mice | 50 and 100 mg/kg po | Hippocampal and Cortical SOD | Increased | [9] |

| LPS-induced cognitive impairment in mice | 50 and 100 mg/kg po | Hippocampal and Cortical GSH | Increased | [9] |

| LPS-induced cognitive impairment in mice | 50 and 100 mg/kg po | Hippocampal and Cortical Lipid Peroxidation | Decreased | [9] |

Table 3: Effects of this compound on Apoptotic Markers

| Model System | Treatment | Marker | Result | Reference |

| Oxygen-glucose deprivation/reperfusion (OGD/R) in hippocampal neurons | Pretreatment | Bax expression | Suppressed | [3] |

| Oxygen-glucose deprivation/reperfusion (OGD/R) in hippocampal neurons | Pretreatment | Bcl-2 expression | Induced | [3] |

| Oxygen-glucose deprivation/reperfusion (OGD/R) in hippocampal neurons | Pretreatment | Caspase-3 activity | Suppressed | [3] |

Table 4: Effects of this compound on Neurotrophic Factors

| Model System | Treatment | Marker | Result | Reference |

| LPS-induced cognitive impairment in mice | 50 and 100 mg/kg po | Brain-Derived Neurotrophic Factor (BDNF) | Significant upregulation | [9][10] |

| Senescence-accelerated mouse prone 8 (SAMP8) | 5 mg/kg/day oral administration for 30 days | Hippocampal BDNF | No significant change mentioned, but neurotransmitters increased | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Animal Models

-

Animal Preparation: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Place the rat in a stereotactic frame.

-

Surgical Procedure: Shave the head and make a midline incision to expose the skull. Drill a small burr hole over the desired injection site (e.g., medial forebrain bundle or striatum).

-

6-OHDA Injection: Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. Slowly infuse the 6-OHDA solution into the target brain region using a Hamilton syringe.

-

Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animals for recovery. Behavioral testing can commence after a suitable recovery period (e.g., 2-3 weeks).

-

Aβ Preparation: Aggregate Aβ peptide (e.g., Aβ1-40 or Aβ1-42) by incubating it at 37°C for a specified period (e.g., 72 hours) to form oligomers and fibrils.

-

Animal Preparation and Surgery: Follow the same anesthesia and stereotactic procedures as described for the 6-OHDA model.

-

Aβ Injection: Bilaterally microinject the aggregated Aβ solution into the hippocampal CA1 area.

-

This compound Administration: Administer this compound (e.g., 100 mg/kg, p.o.) daily for a specified duration (e.g., starting before or after Aβ injection).

-

Behavioral and Histological Analysis: Perform cognitive tests like the Morris water maze and subsequently sacrifice the animals for brain tissue analysis.

Behavioral Testing

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

-

Acquisition Phase: Train the animals over several days with multiple trials per day to find the hidden platform. Record the escape latency and path length.

-

Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

Biochemical Assays

-

Tissue Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., anti-p-Akt, anti-Nrf2, anti-BDNF) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Sample Preparation: Prepare brain tissue homogenates as described for western blotting.

-

ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions for adding standards and samples to the antibody-coated plates, incubation with detection antibodies, and addition of substrate.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on the standard curve.

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) and treat with this compound and/or a neurotoxic agent.

-

Staining: Incubate the cells with a fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., TMRE or JC-1).

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates a loss of MMP.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: Key signaling pathways modulated by this compound in neuroprotection.

Caption: General experimental workflow for investigating this compound's neuroprotective effects.

This guide provides a foundational understanding of the neuroprotective mechanisms of this compound, offering valuable insights for researchers and drug development professionals. Further investigation into the precise molecular interactions and clinical trials are warranted to fully elucidate its therapeutic potential.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 4. abcam.com [abcam.com]

- 5. In vitro antiglycating effect and in vivo neuroprotective activity of this compound in d-galactose induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound therapy confers neuroprotection by reduced glutathione mediated myeloperoxidase expression in animal model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Pharmacological Landscape of Trigonelline: A Technical Guide to its Therapeutic Potential

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Trigonelline, a pyridine alkaloid abundant in fenugreek, coffee, and other plants, has emerged as a molecule of significant interest in the scientific community. Possessing a broad spectrum of pharmacological activities, it demonstrates therapeutic potential across a range of metabolic and age-related disorders. This technical guide provides a comprehensive overview of the pharmacological activities and therapeutic effects of this compound, with a focus on its applications in diabetes, neurodegenerative diseases, oncology, and inflammatory conditions. We delve into the molecular mechanisms underpinning these effects, summarizing quantitative data from key preclinical studies and detailing the experimental protocols used. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound (N-methylnicotinic acid) is a natural hydrophilic alkaloid that plays diverse roles in plant physiology.[1] Beyond its botanical functions, this compound has garnered attention for its potential health benefits in humans, acting on multiple molecular targets to exert a wide array of therapeutic effects.[1][2] These include, but are not limited to, neuroprotection, modulation of glucose and lipid metabolism, and anti-inflammatory and anti-cancer activities.[3][4] This guide aims to provide a detailed technical examination of the existing preclinical evidence supporting the therapeutic utility of this compound.

Anti-Diabetic Effects

This compound has demonstrated significant potential in the management of diabetes mellitus by improving glucose homeostasis and insulin sensitivity.[5][6]

Quantitative Data Summary: Anti-Diabetic Effects

| Experimental Model | Treatment Protocol | Key Findings | Reference |

| KK-Ay obese mice (Type 2 Diabetes model) | Oral administration | Reduced plasma glucose and insulin levels; Improved glucose tolerance and HOMA-IR index. | [6][7] |

| Streptozotocin (STZ)-induced diabetic rats | Oral administration | Decreased blood glucose by 46%; Reduced activities of intestinal α-amylase (36%), maltase (52%), and lipase (56%). | [6] |

| High-fat diet (HFD) and STZ-induced Type 2 Diabetic rats | Oral administration | Decreased blood sugar, BUN, and creatinine levels; Induced PPAR-γ expression and inhibited GLUT4 and TNF-α. | [6][8] |

Experimental Protocols

In Vivo Model: STZ-Induced Diabetic Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) is administered to induce diabetes. For a type 2 diabetes model, rats are often first fed a high-fat diet for several weeks before a lower dose of STZ is injected.[8]

-

Treatment: this compound is typically administered orally via gavage at doses ranging from 50 to 100 mg/kg body weight daily for a period of 4 to 8 weeks.[8][9]

-

Outcome Measures: Blood glucose levels, serum insulin, oral glucose tolerance tests (OGTT), and markers of kidney and liver function (e.g., BUN, creatinine, ALT, AST) are assessed. Pancreatic and adipose tissues may be collected for histological examination and molecular analysis (e.g., Western blotting for protein expression).[6][8]

Neuroprotective Effects

This compound exhibits promising neuroprotective properties, with demonstrated efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[5]

Quantitative Data Summary: Neuroprotective Effects

| Experimental Model | Treatment Protocol | Key Findings | Reference |

| Aβ(1-40)-induced Alzheimer's disease rat model | 100 mg/kg, p.o. | Improved spatial recognition memory; Reduced hippocampal malondialdehyde (MDA) and protein carbonyl levels; Suppressed neuroinflammation (decreased GFAP, S100b, COX-2, TNF-α, IL-6). | [10] |

| 6-OHDA-induced Parkinson's disease rat model | 50 and 100 mg/kg | Increased viability of substantia nigra pars compacta neurons; Prevented apoptosis and decreased MDA levels. | [5] |

| D-galactose-induced cognitive impairment in mice | 50 and 100 mg/kg, s.c. for 6 weeks | Ameliorated cognitive performance in Morris water maze and Y-maze; Reversed oxidative damage and decreased acetylcholinesterase levels. | [11][12] |

| Middle cerebral artery occlusion (MCAo) rat model of ischemic stroke | 100 mg/kg, i.p. | Reduced cerebral infarct size; Improved motor and neurodeficit scores; Inhibited myeloperoxidase expression. | [13] |

Experimental Protocols

In Vivo Model: Alzheimer's Disease (Aβ Injection)

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Induction of Alzheimer's-like Pathology: Aggregated amyloid-beta (Aβ) peptide (e.g., Aβ1-40) is bilaterally microinjected into the hippocampal CA1 area to induce neurotoxicity and cognitive deficits.[10]

-

Treatment: this compound is administered orally (p.o.) at doses typically around 100 mg/kg for several weeks, often starting before the Aβ injection as a pretreatment.[10]

-

Behavioral Assessment: Cognitive function is evaluated using tests such as the Y-maze for spatial recognition memory and the novel object recognition (NOR) task.[10]

-

Biochemical and Histological Analysis: Following behavioral testing, brain tissue (specifically the hippocampus) is collected to measure markers of oxidative stress (MDA, glutathione), inflammation (cytokines like TNF-α and IL-6), apoptosis, and for histological staining to assess neuronal loss.[10]

In Vitro Model: PC12 Cells with H₂O₂-Induced Oxidative Stress

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells.

-

Induction of Neuronal Injury: Cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.[14]

-

Treatment: this compound is added to the cell culture medium at various concentrations prior to or concurrently with the H₂O₂ treatment.

-

Outcome Measures: Cell viability is assessed using assays like the MTT assay. Markers of oxidative stress (e.g., reactive oxygen species generation) and apoptosis (e.g., caspase activity) are quantified.[14]

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and migration of cancer cells, in part through the modulation of the Nrf2 signaling pathway.[5]

Quantitative Data Summary: Anti-Cancer Effects

| Experimental Model | Treatment Protocol | Key Findings | Reference |

| Non-small cell lung cancer (NSCLC) cells | In vitro treatment | Inhibited Nrf2 activation and nuclear translocation; Induced cell cycle arrest and apoptosis. | [5] |

| Urethane-induced lung cancer in BALB/c mice | 50 mg/kg/day, p.o. for 30 days | Reduced tumor size; Restored levels of Nrf2, NF-κB p65, Bcl-2, and Cyclin D1; Increased active caspase-3. | [15] |

Experimental Protocols

In Vivo Model: Urethane-Induced Lung Cancer

-

Animal Model: BALB/c mice.

-

Induction of Lung Cancer: Mice are administered intraperitoneal (i.p.) injections of urethane to induce lung adenocarcinoma.[15]

-

Treatment: this compound is given orally (p.o.) at a dose of 50 mg/kg daily for a specified period (e.g., 30 days) after tumor induction.[15]

-

Outcome Measures: Tumor incidence and volume are measured. Lung tissue is collected for histological examination and molecular analysis, including Western blotting for proteins involved in cell cycle regulation (Cyclin D1), apoptosis (Bcl-2, caspases), and signaling pathways (Nrf2, NF-κB).[15]

Anti-Inflammatory and Antioxidant Effects

A significant aspect of this compound's therapeutic potential lies in its ability to counteract inflammation and oxidative stress.[5]

Quantitative Data Summary: Anti-Inflammatory and Antioxidant Effects

| Experimental Model | Treatment Protocol | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced neuroinflammation in rats | 20, 40, or 80 mg/kg/day, p.o. for 1 week | Improved spatial recognition memory; Lowered hippocampal MDA and acetylcholinesterase activity; Depressed hippocampal NF-κB, TLR4, and TNF-α. | [16] |

| Ovalbumin (OVA)-induced allergic asthma in mice | 50 and 200 mg/kg, p.o. | Alleviated pathological damage in lung tissue; Reduced serum IgE and Th2 cytokines (IL-4, IL-5, IL-13). | [1][3] |

| UV-B irradiated human dermal fibroblasts and BALB/c mice | In vitro and topical in vivo | Alleviated UV-B-induced cell death; Protected against DNA damage by regulating key protein markers (P53, ATM, ATR, γH2AX). | [17] |

Experimental Protocols

In Vivo Model: LPS-Induced Neuroinflammation

-

Animal Model: Male Wistar rats.

-

Induction of Inflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) is used to induce a systemic inflammatory response, including neuroinflammation.[16]

-

Treatment: this compound is administered orally (p.o.) at various doses (e.g., 20, 40, 80 mg/kg/day) for a week following the LPS challenge.[16]

-

Behavioral and Biochemical Analysis: Cognitive function is assessed using mazes. Hippocampal tissue is analyzed for markers of oxidative stress (MDA, SOD, catalase, GSH) and inflammation (NF-κB, TLR4, TNF-α).[16]

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/Nrf2 Signaling Pathway

This compound has been shown to activate the PI3K/Akt pathway, which in turn can lead to the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response.[5][17] This pathway is crucial for cellular protection against oxidative stress.

NF-κB and MAPK Signaling Pathways in Inflammation

This compound has been demonstrated to suppress inflammatory responses by inhibiting the activation of the NF-κB and MAPK signaling pathways.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines.

AMPK Signaling Pathway in Diabetic Nephropathy

In the context of diabetic nephropathy, this compound has been shown to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis and autophagy.[18]

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent with significant potential for the development of novel treatments for a variety of complex diseases. The preclinical data robustly support its efficacy in models of diabetes, neurodegeneration, cancer, and inflammation. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as PI3K/Akt/Nrf2, NF-κB, MAPK, and AMPK, provides a solid foundation for further investigation. Future research should focus on translating these promising preclinical findings into the clinical setting to fully realize the therapeutic potential of this compound. This guide serves as a foundational resource to aid researchers and drug development professionals in this endeavor.

References

- 1. This compound, An Alkaloid From Leonurus japonicus Houtt., Suppresses Mast Cell Activation and OVA-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | this compound, An Alkaloid From Leonurus japonicus Houtt., Suppresses Mast Cell Activation and OVA-Induced Allergic Asthma [frontiersin.org]

- 4. [PDF] this compound recovers memory function in Alzheimer’s disease model mice: evidence of brain penetration and target molecule | Semantic Scholar [semanticscholar.org]

- 5. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-diabetic effect of this compound and nicotinic acid, on KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound reduced diabetic nephropathy and insulin resistance in type 2 diabetic rats through peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound, an Alkaloid Present in Coffee, on Diabetes-Induced Disorders in the Rat Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects hippocampus against intracerebral Aβ(1-40) as a model of Alzheimer's disease in the rat: insights into underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antiglycating effect and in vivo neuroprotective activity of this compound in d-galactose induced cognitive impairment [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound therapy confers neuroprotection by reduced glutathione mediated myeloperoxidase expression in animal model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of this compound in eggplant on oxidative damage of PC12 cells and cognitive impairment in aging mice [agris.fao.org]

- 15. europeanreview.org [europeanreview.org]

- 16. This compound mitigates lipopolysaccharide-induced learning and memory impairment in the rat due to its anti-oxidative and anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a plant derived alkaloid prevents ultraviolet-B-induced oxidative DNA damage in primary human dermal fibroblasts and BALB/c mice via modulation of phosphoinositide 3-kinase-Akt-Nrf2 signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Trigonelline in Coffee: A Comprehensive Technical Guide on its Role and Health Implications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trigonelline, a pyridine alkaloid, is one of the most abundant non-caffeine alkaloids in green coffee beans.[1][2] While historically noted as a key precursor to the aromatic compounds that define coffee's flavor profile upon roasting, recent scientific inquiry has unveiled its significant bioactive properties.[3][4] During the roasting process, this compound undergoes thermal degradation to produce nicotinic acid (niacin or Vitamin B3) and N-methylpyridinium, compounds which themselves possess biological activity.[3][5] Emerging evidence highlights this compound's therapeutic potential across a spectrum of pathologies, including neurodegenerative diseases, diabetes, and cancer.[6][7][8] This document provides a technical deep-dive into the quantitative presence of this compound in coffee, its multifaceted health implications supported by detailed signaling pathways, and the experimental protocols used to elucidate these effects.

Quantitative Analysis of this compound in Coffee Products

The concentration of this compound varies significantly based on coffee species (e.g., C. arabica, C. canephora), the specific part of the coffee plant, and processing methods like roasting.[1][2][9] Green coffee beans contain the highest concentrations, which are substantially reduced during roasting due to thermal decomposition.[1] Coffee by-products, such as leaves and cherry husks, can also be rich sources of this alkaloid.[2][9]

Table 1: Concentration of this compound in Coffee and Coffee By-Products

| Sample Type | Coffee Species/Variety | Concentration Range | Unit | Reference(s) |

| Green Coffee Beans | C. arabica (Java Preanger) | ~0.9 | % | [4] |

| Green Coffee Beans | C. arabica (General) | 1.0 - 1.2 | % | [4] |

| Green Coffee Beans | Wild C. arabica | 0.88 - 1.77 | % | [9] |

| Green Coffee Beans | Wild C. canephora | 0.75 - 1.24 | % | [9] |

| Green Coffee Beans | Various | 0.71 - 1.04 | % w/w | [10] |

| Green Coffee Beans | General | up to 34.2 | g/kg | [1] |

| Roasted Coffee Beans | General | Lower than green beans | - | [1] |

| Coffee By-Products | (Leaves, Husks, etc.) | up to 62.6 | g/kg | [1][2][9] |

Health Implications and Mechanisms of Action

This compound exhibits a wide range of pharmacological activities by modulating key cellular signaling pathways. Its ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system.[11][12]

Neuroprotective Effects

This compound has demonstrated potent neuroprotective properties in models of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[6][12][13]

-

Alzheimer's Disease (AD): In animal models of AD, this compound improves spatial learning and memory.[14][15] It has been shown to reduce the accumulation and neurotoxicity of amyloid-β (Aβ) peptides.[11] Mechanistically, it mitigates hippocampal neuronal injury by suppressing oxidative stress and neuroinflammation, evidenced by decreased levels of glial fibrillary acidic protein (GFAP), S100b, cyclooxygenase 2 (Cox2), TNF-α, and IL-6.[11][15] Furthermore, it preserves mitochondrial integrity.[11] A key discovery identified creatine kinase B-type (CKB) as a direct binding protein, suggesting that this compound may activate CKB to promote axonal formation and restore axonal degeneration. It also suppresses neuroinflammation by negatively regulating the Traf6-mediated activation of the transcription factor NF-κB.[14]

Caption: this compound's neuroprotective pathways in Alzheimer's disease.

-

General Cognitive Health: In aging mouse models, oral administration of this compound for 30 days significantly improved spatial learning and memory.[14][16] This was associated with a significant decrease in the inflammatory cytokines TNF-α and IL-6 and an increase in the neurotransmitters dopamine, noradrenaline, and serotonin in the hippocampus.[14]

Anti-Diabetic Effects

This compound is recognized for its potent anti-diabetic properties, acting through multiple mechanisms to regulate glucose and lipid homeostasis.[7][11][17]

-

Glucose Regulation: It improves glucose tolerance and suppresses increases in blood glucose levels.[17] In overweight men, this compound ingestion reduced early glucose and insulin responses during an oral glucose tolerance test.[11] In diabetic rat models, it improves insulin sensitivity in skeletal muscle by increasing insulin receptor autophosphorylation and the levels of its downstream effectors, such as phosphorylated Akt and GLUT4, thereby enhancing glucose uptake.[11][18]

-

Lipid Metabolism: Studies show this compound can decrease total serum cholesterol and triglyceride levels in diabetic rats, suggesting a beneficial effect on both glucose and lipid metabolism.[17]

Caption: this compound's mechanism for improving insulin sensitivity.

Anti-Cancer Activity

This compound demonstrates anti-cancer effects, partly through the inhibition of the hyperactivation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that can contribute to chemoresistance in cancer cells.[19][20]

-

Nrf2 Inhibition: In non-small cell lung cancer (NSCLC) cells, this compound inhibits Nrf2 activation and its nuclear translocation.[19][21] It achieves this by reducing the activation of the EGFR signaling pathway and its downstream effector, ERK1/2 kinase.[21][22] By blocking the Nrf2 pathway, this compound can reverse chemoresistance.[11] For instance, it enhances ferroptosis and sensitizes artesunate-resistant head and neck cancer cells.[11]

-

Augmenting Chemotherapy: Combination treatment of this compound with standard chemotherapeutic agents like Cisplatin or Etoposide shows strong synergism, abrogating the proliferation of NSCLC cells at lower drug concentrations without significant cytotoxicity to normal cells.[21]

-

Anti-Invasive Activity: At non-proliferative-affecting concentrations (2.5-40 µM), this compound has been shown to inhibit the invasion of rat ascites hepatoma cells (AH109A) in vitro.[23][24]

Caption: this compound inhibits the EGFR/ERK/Nrf2 pathway in cancer.

Muscle Function and Aging

Recent studies have identified this compound as a precursor to NAD+, a critical cellular cofactor that declines with age.[25][26][27] Lower levels of this compound have been observed in older people with sarcopenia.[27] In preclinical models, this compound supplementation increases NAD+ levels, improves mitochondrial respiration, and helps maintain muscle function during aging, increasing grip strength and mobility.[25][26]

Key Experimental Protocols

The following sections detail methodologies for the quantification of this compound and the assessment of its biological activities.

Quantification of this compound in Coffee by HPLC

This protocol describes a common method for the simultaneous determination of this compound, caffeine, and chlorogenic acid in coffee samples.[10][28][29]

-

1. Sample Extraction (Microwave-Assisted Extraction - MAE):

-

1.1. Weigh 0.5 g of ground coffee into an extraction vessel.

-

1.2. Add 50 mL of distilled water.[29]

-

1.3. For MAE, set conditions to 120°C and 200 psi for 3 minutes.[30] Alternatively, for a simpler method, place in a water bath at 90°C for 5 minutes.[29]

-

1.4. Cool the mixture and filter through Whatman No. 4 filter paper, followed by a 0.45 µm hydrophilic syringe filter.[29]

-

1.5. Dilute the filtrate as necessary for analysis (e.g., 8-16 times).[29]

-

-

2. HPLC-UV/DAD Analysis:

-

2.1. Chromatographic System: A standard HPLC system equipped with a UV or Diode-Array Detector (DAD).

-

2.2. Column: Reversed-phase C18 column (e.g., XBridge™ Shield RP18; 5 μm, 4.6 mm × 150 mm).[28]

-

2.3. Mobile Phase: Isocratic elution with an aqueous mobile phase, such as 0.02 M phosphoric acid–methanol (70:30, v/v) or 0.1% aqueous formic acid and acetonitrile (90:10, v/v).[30][31]

-

2.4. Flow Rate: 0.8 - 1.0 mL/min.[30]

-

2.5. Detection: Monitor the eluent at 264 nm for this compound. If analyzing simultaneously, monitor at ~272-274 nm for caffeine and ~325 nm for chlorogenic acid.[10][28]

-

2.6. Quantification: Calculate the concentration based on a calibration curve generated from commercial this compound standards.

-

Caption: Experimental workflow for HPLC quantification of this compound.

In Vivo Assessment of Neuroprotective Effects (AD Model)

This protocol is based on studies investigating this compound's effects in a rat model of Alzheimer's disease induced by intracerebral Aβ injection.[15]

-

1. Animal Model and Treatment:

-

1.1. Use adult male Wistar rats.

-

1.2. For induction of AD model, bilaterally microinject aggregated Aβ(1-40) peptide (e.g., 10 µg/2 µL per side) into the hippocampal CA1 area.

-

1.3. Administer this compound via oral gavage (p.o.) at a specified dose (e.g., 100 mg/kg) daily, beginning as a pretreatment before Aβ injection and continuing for the duration of the study. A control group receives the vehicle.

-

-

2. Behavioral Testing:

-

2.1. After the treatment period, assess spatial recognition memory using the Y-maze task.

-

2.2. Evaluate recognition memory using the Novel Object Recognition (NOR) task.

-

-

3. Biochemical and Histological Analysis:

-

3.1. Following behavioral tests, sacrifice animals and dissect the hippocampus.

-

3.2. Prepare hippocampal homogenates for biochemical assays.

-

3.3. Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), protein carbonyl, glutathione (GSH), and superoxide dismutase (SOD) activity.

-

3.4. Inflammatory Markers: Quantify levels of GFAP, S100b, Cox2, TNF-α, and IL-6 using ELISA or Western Blot.

-

3.5. Mitochondrial Function: Assess mitochondrial membrane potential (MMP) using fluorescent probes.

-

In Vitro Assessment of Nrf2 Inhibition (NSCLC Model)

This protocol outlines an approach to verify this compound's inhibition of the Nrf2 pathway in cancer cells, based on published studies.[21][22]

-

1. Cell Culture and Treatment:

-

1.1. Culture human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, NCIH460).

-

1.2. Treat cells with varying concentrations of this compound (e.g., 50 µM) for a specified duration (e.g., 24 hours).

-

-

2. Analysis of Nrf2 Nuclear Translocation (Immunofluorescence):

-

2.1. Fix and permeabilize this compound-treated and control cells.

-

2.2. Incubate with a primary antibody against Nrf2 (or pNrf2).

-

2.3. Add a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

2.4. Visualize using fluorescence microscopy to assess the localization of Nrf2 (cytoplasmic vs. nuclear).

-

-

3. Analysis of Protein Expression (Western Blot):

-

3.1. Prepare nuclear and cytoplasmic protein extracts from treated and control cells.

-

3.2. Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

3.3. Probe membranes with primary antibodies against total Nrf2, pNrf2, EGFR, p-EGFR, ERK1/2, p-ERK1/2, and Nrf2 target proteins (e.g., NQO1, HO-1).

-

3.4. Quantify protein bands to determine changes in expression and phosphorylation status.

-

-

4. Analysis of Gene Expression (Real-Time PCR):

-

4.1. Isolate total RNA from treated and control cells.

-

4.2. Synthesize cDNA.

-

4.3. Perform quantitative real-time PCR (qPCR) using primers for Nrf2 target genes (e.g., NQO1, HMOX1) to measure changes in mRNA levels.

-

Conclusion and Future Directions

This compound, a prominent alkaloid in coffee, is a molecule of significant interest to the pharmaceutical and nutraceutical industries. Its role extends far beyond being a simple precursor to flavor and aroma compounds. The diverse therapeutic effects—including neuroprotection, glucose regulation, and anti-cancer activity—are supported by a growing body of evidence detailing its interaction with fundamental cellular signaling pathways like EGFR/ERK/Nrf2 and Akt/GLUT4.[11][21] The identification of its role as an NAD+ precursor further solidifies its potential in addressing age-related decline.[25]

While in vitro and in vivo data are compelling, comprehensive clinical trials are required to validate these findings in humans.[11][12] Future research should focus on determining optimal therapeutic dosages, understanding its metabolism and bioavailability in greater detail, and exploring the synergistic effects of this compound with other bioactive compounds found in coffee. The development of this compound or its derivatives as targeted therapeutic agents represents a promising avenue for drug discovery.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Risk Assessment of this compound in Coffee and Coffee By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cigrjournal.org [cigrjournal.org]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. The neuroprotective and antidiabetic effects of this compound: A review of signaling pathways and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a plant alkaloid with therapeutic potential for diabetes and central nervous system disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling the Therapeutic Potential of this compound: A Promising Approach in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid and simultaneous determination of this compound, caffeine, and chlorogenic acid in green coffee bean extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 13. Neuroprotective effects of this compound in kainic acid-induced epilepsy: Behavioral, biochemical, and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plant Alkaloid this compound Improves Cognitive Functions, Study Suggests | Sci.News [sci.news]

- 15. This compound protects hippocampus against intracerebral Aβ(1-40) as a model of Alzheimer's disease in the rat: insights into underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacytimes.com [pharmacytimes.com]

- 17. books.rsc.org [books.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound inhibits Nrf2 via EGFR signalling pathway and augments efficacy of Cisplatin and Etoposide in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-invasive activity of niacin and this compound against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. This compound is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Natural molecule found in coffee and human body increases NAD+ levels, improves muscle function during ageing | EurekAlert! [eurekalert.org]

- 27. sciencedaily.com [sciencedaily.com]

- 28. Analysis of Caffeine, Chlorogenic Acid, this compound, and Volatile Compounds in Cold Brew Coffee Using High-Performance Liquid Chromatography and Solid-Phase Microextraction—Gas Chromatography-Mass Spectrometry [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. academic.oup.com [academic.oup.com]

- 31. books.rsc.org [books.rsc.org]

The Neuroprotective Potential of Trigonelline in Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline, a natural alkaloid found predominantly in coffee beans and fenugreek seeds, is emerging as a promising neuroprotective agent with therapeutic potential for a range of neurodegenerative disorders. This technical guide provides an in-depth analysis of the current scientific evidence supporting the neuroprotective effects of this compound, with a focus on its mechanisms of action in Alzheimer's disease, Parkinson's disease, and its potential applicability in Huntington's disease. We consolidate quantitative data from preclinical studies, detail key experimental protocols, and visualize complex signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals in the field of neurotherapeutics.

Introduction to this compound and its Neuroprotective Profile

This compound (N-methylnicotinate) is a pyridine alkaloid recognized for its diverse pharmacological activities, including anti-diabetic, anti-hyperlipidemic, and anti-inflammatory properties.[1] Its ability to cross the blood-brain barrier positions it as a compelling candidate for neurological applications.[2] The neuroprotective effects of this compound are attributed to its multifaceted mechanisms of action, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] This guide will explore the molecular pathways and cellular responses modulated by this compound in the context of specific neurodegenerative pathologies.

Alzheimer's Disease: Combating Amyloid-β Toxicity and Neuroinflammation

In preclinical models of Alzheimer's disease (AD), this compound has demonstrated significant efficacy in mitigating the pathological hallmarks of the disease, including amyloid-beta (Aβ) plaque formation and neuroinflammation.[5][6]

Quantitative Data on Neuroprotective Effects in Alzheimer's Disease Models

| Parameter | Animal Model | This compound Dose | Effect | Reference |

| Cognitive Function | 5XFAD mice | 10 mg/kg/day (oral) | Significant improvement in object recognition and object location memory. | [2] |

| Aβ(1-40)-injected rats | 100 mg/kg (oral) | Improved spatial recognition memory in Y-maze and performance in novel object recognition task. | [6] | |

| Oxidative Stress | Aβ(1-40)-injected rats | 100 mg/kg (oral) | Decreased hippocampal malondialdehyde (MDA) and protein carbonyl levels. Increased glutathione (GSH) and superoxide dismutase (SOD) levels. | [6] |

| Neuroinflammation | Aβ(1-40)-injected rats | 100 mg/kg (oral) | Reduced hippocampal levels of GFAP, S100b, COX-2, TNF-α, and IL-6. | [6] |

| Neuronal Survival | Aβ(1-40)-injected rats | 100 mg/kg (oral) | Prevented the loss of hippocampal CA1 neurons. | [6] |

| Axonal Integrity | 5XFAD mice | 10 mg/kg/day (oral) | Normalized neurofilament light chain levels in the cerebral cortex. | [2] |

Key Signaling Pathways in Alzheimer's Disease

This compound exerts its neuroprotective effects in AD models through the modulation of several key signaling pathways. It has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway and to protect against oxidative stress.[1]

Parkinson's Disease: Protecting Dopaminergic Neurons

In experimental models of Parkinson's disease (PD), this compound has been shown to protect dopaminergic neurons from degeneration, a key pathological feature of the disease.[7]

Quantitative Data on Neuroprotective Effects in Parkinson's Disease Models

| Parameter | Animal Model | This compound Dose | Effect | Reference |

| Neuronal Viability | 6-OHDA-induced rats | 50 and 100 mg/kg | Increased viability of substantia nigra pars compacta neurons. | [2] |

| Apoptosis | 6-OHDA-induced rats | 50 and 100 mg/kg | Prevented apoptosis of dopaminergic neurons. | [7] |

| Oxidative Stress | 6-OHDA-induced rats | 50 and 100 mg/kg | Decreased malondialdehyde (MDA) levels. | [2] |

| Motor Function | Levodopa-induced dyskinesia in 6-OHDA rats | 15, 30, or 60 mg/kg (oral) | Dose-dependent reduction in Abnormal Involuntary Movements (AIMS) scores. | [8] |

| Neurotransmitter Levels | Levodopa-induced dyskinesia in 6-OHDA rats | 15, 30, or 60 mg/kg (oral) | Restoration of serotonin and dopamine turnover. | [8] |

Key Signaling Pathways in Parkinson's Disease

This compound's protective effects in PD models are linked to its ability to mitigate oxidative stress and prevent apoptosis.

Huntington's Disease: A Potential Therapeutic Avenue

While direct studies on this compound in Huntington's disease (HD) models are currently limited, its known mechanisms of action, particularly its antioxidant and anti-inflammatory properties, suggest a strong therapeutic potential. HD is characterized by mitochondrial dysfunction and oxidative stress, making compounds with this compound's profile of high interest.[9][10]

Proposed Mechanisms of Action in Huntington's Disease

Based on its efficacy in other neurodegenerative disorders and the pathophysiology of HD, this compound is hypothesized to:

-

Combat Oxidative Stress: By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound could protect striatal neurons from oxidative damage induced by mutant huntingtin.[10][11]

-

Modulate Neuroinflammation: By suppressing pro-inflammatory cytokines, this compound may reduce the chronic neuroinflammation observed in HD.[9][12]

-

Support Mitochondrial Function: this compound's ability to mitigate oxidative stress could indirectly support mitochondrial health, a critical factor in HD pathogenesis.[11][13][14]

Experimental Workflow for Investigating this compound in a Huntington's Disease Model

Detailed Experimental Protocols

Animal Models

-

Alzheimer's Disease (Aβ(1-40)-induced model): Male Wistar rats are anesthetized and placed in a stereotaxic apparatus. Aggregated Aβ(1-40) (e.g., 10 µg in 2 µL of sterile saline) is bilaterally microinjected into the hippocampal CA1 region. Control animals receive a sham injection of vehicle.[6]

-

Parkinson's Disease (6-OHDA-induced model): Male Wistar rats are anesthetized and receive a unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum. This induces a progressive loss of dopaminergic neurons in the substantia nigra.[7]

-

Huntington's Disease (3-NP-induced model): Male Wistar rats receive daily intraperitoneal injections of 3-nitropropionic acid (3-NP), a mitochondrial toxin that induces striatal degeneration and motor deficits characteristic of HD.[13][15]

Behavioral Assessments

-

Morris Water Maze (for cognitive function): This test assesses spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant. Animals are trained over several days to find the platform from different starting positions. Memory is assessed by measuring the time (escape latency) and distance swam to find the platform, as well as the time spent in the target quadrant during a probe trial where the platform is removed.[6]

-

Rota-rod Test (for motor coordination): This test evaluates motor coordination and balance. Animals are placed on a rotating rod with an accelerating speed. The latency to fall from the rod is recorded as a measure of motor function.[8]

Biochemical Assays

-

Measurement of Oxidative Stress Markers:

-

Malondialdehyde (MDA): Assessed as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

-

Glutathione (GSH): Measured using Ellman's reagent.

-

Superoxide Dismutase (SOD) and Catalase (CAT): Enzyme activities are determined spectrophotometrically.[6]

-

-

Measurement of Inflammatory Cytokines: Levels of TNF-α and IL-6 in brain tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[6]

Histological Analysis

-

Nissl Staining: Used to assess neuronal viability and morphology. Brain sections are stained with cresyl violet, and the number of healthy neurons in specific brain regions (e.g., substantia nigra, striatum, hippocampus) is counted.[7]

-

Immunohistochemistry: Used to detect specific proteins in brain tissue. For example, antibodies against glial fibrillary acidic protein (GFAP) can be used to assess astrogliosis, a marker of neuroinflammation.[6]

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in preclinical models of Alzheimer's and Parkinson's diseases. Its ability to counteract oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways highlights its promise as a therapeutic agent. While further research is imperative, particularly direct investigations into its efficacy in Huntington's disease models, the existing data provides a solid foundation for advancing this compound through the drug development pipeline. Future studies should focus on optimizing dosage and delivery methods, further elucidating its molecular targets, and ultimately, translating these promising preclinical findings into clinical trials for the treatment of these devastating neurodegenerative disorders.

References

- 1. The neuroprotective and antidiabetic effects of this compound: A review of signaling pathways and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of this compound in kainic acid-induced epilepsy: Behavioral, biochemical, and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of this compound in kainic acid-induced epilepsy: Behavioral, biochemical, and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preliminary studies on this compound as potential anti-Alzheimer disease agent: determination by hydrophilic interaction liquid chromatography and modeling of interactions with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound protects hippocampus against intracerebral Aβ(1-40) as a model of Alzheimer's disease in the rat: insights into underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iomcworld.com [iomcworld.com]

- 9. Protective Effect of Natural Products against Huntington's Disease: An Overview of Scientific Evidence and Understanding Their Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effect of taurine in 3-nitropropionic acid-induced experimental animal model of Huntington's disease phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidants in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Neuroinflammation in Huntington’s disease: From animal models to clinical therapeutics [frontiersin.org]

- 13. Ellagic acid prevents 3-nitropropionic acid induced symptoms of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective potency of mangiferin against 3-nitropropionic acid induced Huntington’s disease-like symptoms in rats: possible antioxidant and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Trigonelline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonelline, a pyridine alkaloid with the chemical formula C₇H₇NO₂, has emerged from relative obscurity to become a molecule of significant interest in the scientific community. Initially identified in the late 19th century, its journey through scientific literature reveals a fascinating progression from a simple plant metabolite to a compound with multifaceted biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound, with a focus on quantitative data, experimental methodologies, and its interaction with key signaling pathways.

Discovery and Early History

Jahns, E. (1885). Ueber die Alkaloide des Bockshornsamens. Berichte der deutschen chemischen Gesellschaft, 18(2), 2518–2523.

Following its initial discovery, this compound was identified in a variety of other plant species, including coffee, peas, and hemp seeds. Early research primarily focused on its chemical characterization and distribution in the plant kingdom. It was established that this compound is a zwitterion, formed by the methylation of the nitrogen atom of nicotinic acid (niacin or vitamin B3). Its biosynthesis in plants is understood to occur via the methylation of nicotinic acid, a reaction catalyzed by the enzyme S-adenosyl-L-methionine (SAM):nicotinic acid N-methyltransferase.

Quantitative Data: this compound Content in Various Plant Sources

The concentration of this compound varies significantly among different plant species and even between varieties and growing conditions of the same species. The following tables summarize the quantitative data on this compound content from various scientific studies.

Table 1: this compound Content in Fenugreek (Trigonella foenum-graecum) Seeds

| Fenugreek Species/Genotype | Origin/Condition | This compound Content (mg/g of seed) | Reference |

| T. foenum-graecum | Not Specified | 2.0 - 3.8 | [1] |

| T. foenum-graecum | Iran | 1.34 | [2] |

| T. tehranica | Iran | 0.9 | [2] |

Table 2: this compound Content in Coffee (Coffea spp.) Beans

| Coffee Species/Variety | Bean Type | This compound Content (% dry weight) | Reference |

| Coffea arabica | Green | 0.88 - 1.77 | [3] |

| Coffea canephora (Robusta) | Green | 0.75 - 1.24 | [3] |

| Philippine Liberica | Green | Highest among 3 Philippine varieties | [4] |

| Philippine Robusta | Green | Medium among 3 Philippine varieties | [4] |

| Philippine Arabica | Green | Lowest among 3 Philippine varieties | [4] |

| Coffea spp. | Green | 1.2 - 2.5 | [3] |

Table 3: this compound Content in Other Plant Sources

| Plant Species | Part | This compound Content | Reference |

| Moringa oleifera | Pods | 3.55 mg/g | [5] |

| Moringa oleifera | Leaves | 2.60 mg/g | [5] |

| Moringa oleifera | Roots | 2.15 mg/g | [5] |

| Moringa oleifera | Stem | 1.90 mg/g | [5] |

| Moringa oleifera | Flowers | 1.60 mg/g | [5] |

| Various Edible Plants | Seeds | Varies (e.g., Clover: 8.0 mg/g FW) | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the scientific literature concerning the quantification and biological activities of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in plant extracts.

Methodology: (Adapted from modern validated HPLC methods)[7][8][9][10][11][12]

-

Sample Preparation (e.g., Fenugreek Seeds):

-

Grind the dried plant material (e.g., fenugreek seeds) into a fine powder.

-

Accurately weigh a specific amount of the powder (e.g., 1 gram).

-

Extract the powder with a suitable solvent, such as methanol, in a defined ratio (e.g., 1:10 w/v).

-

The extraction is typically performed by shaking or vortexing for a specified duration (e.g., 12 hours on a rotary shaker).

-

Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid particles.

-

The resulting filtrate can be further diluted if necessary before HPLC analysis.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a polar solvent (e.g., water with an acidifier like orthophosphoric acid to adjust pH) and an organic solvent (e.g., methanol or acetonitrile). The specific ratio and gradient can be optimized for best separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: this compound shows maximum absorbance at approximately 264-267 nm, which is used for detection.

-

Injection Volume: A fixed volume of the sample extract is injected (e.g., 20 µL).

-

-

Quantification:

-

A standard curve is generated using known concentrations of a pure this compound standard.

-